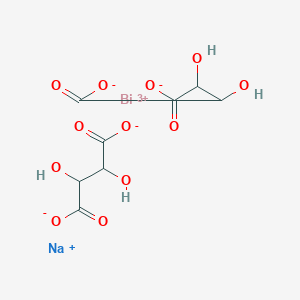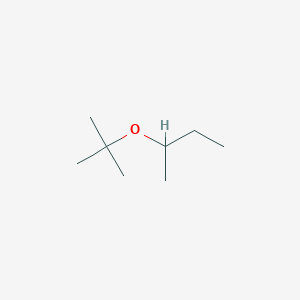![molecular formula C16H20N2O7 B196159 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate CAS No. 139427-57-9](/img/structure/B196159.png)
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate
Übersicht
Beschreibung
Cotinine glucuronide belongs to the class of organic compounds known as n-glucuronides. These are glucuronides in which the aglycone is linked to the carbohydrate unit through a N-glycosidic bond. Cotinine glucuronide is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Cotinine glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, cotinine glucuronide is primarily located in the cytoplasm. Cotinine glucuronide and uridine 5'-diphosphate can be biosynthesized from cotinine and uridine diphosphate glucuronic acid; which is mediated by the enzymes UDP-glucuronosyltransferase 1-4 and UDP-glucuronosyltransferase 1-9. In humans, cotinine glucuronide is involved in the nicotine action pathway and the nicotine metabolism pathway.
Cotinine glucuronide is a N-glycosyl compound.
Wissenschaftliche Forschungsanwendungen
Biomarker for Nicotine Exposure
Cotinine N-beta-D-Glucuronide is a primary metabolite of nicotine and serves as a reliable biomarker for assessing tobacco exposure. Its presence in biological samples like urine or blood can indicate the extent of an individual’s exposure to tobacco products, making it invaluable for epidemiological studies and public health research .
Pharmacokinetics of Nicotine
This compound is used in clinical research to understand the pharmacokinetics of nicotine. By measuring its levels, researchers can gain insights into the absorption, distribution, metabolism, and excretion (ADME) of nicotine in the human body. This is crucial for developing smoking cessation therapies and understanding nicotine addiction .
Environmental Tobacco Smoke Monitoring
Cotinine N-beta-D-Glucuronide can be detected in the urine of individuals exposed to secondhand smoke, making it an important tool for environmental monitoring. Studies involving this metabolite help in assessing the risks associated with passive smoking, especially in non-smoking adults and children .
Nicotine Metabolic Pathway Analysis
Researchers use Cotinine N-beta-D-Glucuronide to study the metabolic pathways of nicotine. This includes identifying genetic factors that influence nicotine metabolism and could lead to personalized medicine approaches for treating tobacco dependence .
Forensic Toxicology
In forensic toxicology, Cotinine N-beta-D-Glucuronide is measured to confirm nicotine poisoning or to assess the smoking status of a deceased individual. Its stability in post-mortem samples makes it a reliable marker for such investigations .
Development of Analytical Methods
The compound is also pivotal in the development of new analytical methods for detecting nicotine and its metabolites. High-throughput techniques like LC–MS/MS utilize Cotinine N-beta-D-Glucuronide standards to ensure accuracy and precision in quantitative analyses .
Wirkmechanismus
Target of Action
Cotinine N-beta-D-Glucuronide, a major metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChR) . Among different subtypes of nAChR, the α7 subtype may be mainly responsible for the procognitive and neuroprotective properties of acetylcholine . A recent study showed that chronic cotinine administration increasesα4β2 subtype expression and the trafficking of receptors to the plasma membrane .
Mode of Action
Cotinine N-beta-D-Glucuronide is a glucuronide conjugate of cotinine . This specific conjugation involves the attachment of glucuronic acid to the nitrogen atom of cotinine . This enhances its solubility and thus its ability to be excreted via the kidneys .
Biochemical Pathways
The formation of glucuronide conjugates is a common biological process for increasing the water solubility of compounds, facilitating their excretion . Cotinine N-beta-D-Glucuronide serves as a marker for studying nicotine metabolism . Its presence and concentration in biological samples can be used to understand the extent of tobacco exposure and the kinetics of nicotine metabolism .
Pharmacokinetics
The pharmacokinetics of Cotinine N-beta-D-Glucuronide involves its formation as a glucuronide conjugate of cotinine, which enhances its solubility and thus its ability to be excreted via the kidneys . This process increases the compound’s bioavailability and facilitates its excretion, thereby influencing its overall pharmacokinetic profile .
Result of Action
Cotinine has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . Furthermore, recent research shows that cotinine acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .
Action Environment
The action of Cotinine N-beta-D-Glucuronide is influenced by various environmental factors. For instance, the presence of other metabolites of nicotine in the brain can mediate different molecular and behavioral effects . Additionally, the concentration of Cotinine N-beta-D-Glucuronide in biological samples can be used to understand the extent of tobacco exposure , indicating that the compound’s action, efficacy, and stability can be influenced by the individual’s exposure to tobacco.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4-5H2,1H3/t9-,11-,12-,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCZWKUGIQPJD-LKUTUIMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930470 | |
| Record name | Cotinine-N-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate | |
CAS RN |
139427-57-9 | |
| Record name | Pyridinium, 1-β-D-glucopyranuronosyl-3-[(2S)-1-methyl-5-oxo-2-pyrrolidinyl]-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139427-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cotinine N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139427579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cotinine-N-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COTININE N-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3PE1559SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







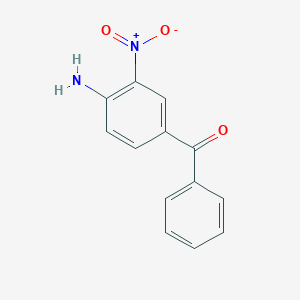

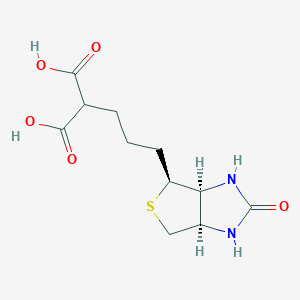
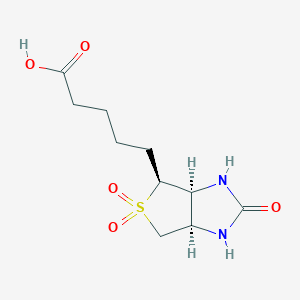
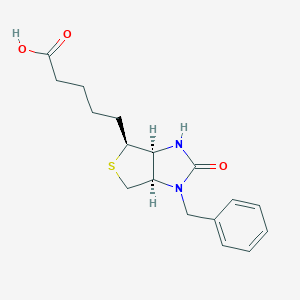
![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)
